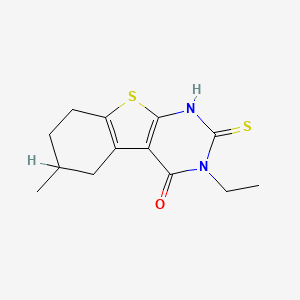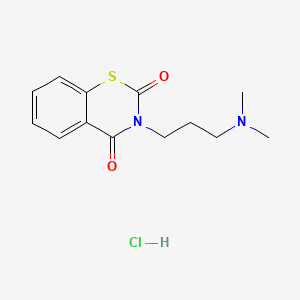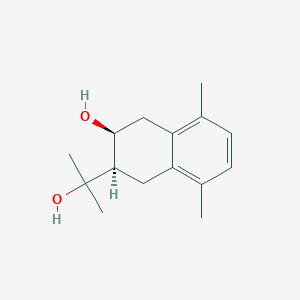
Rishitinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rishitinol is a sesquiterpene alcohol that is primarily found in the tuber tissues of white potatoes (Solanum tuberosum) infected by the fungus Phytophthora infestans . It is a plant-derived compound known for its role as a phytoalexin, which means it is produced by plants in response to pathogen attack .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rishitinol involves several steps. One of the synthetic routes starts with 5,8-dimethyl-1-tetralone-3-carboxylic acid, which is prepared from 2,5-dimethylbenzyl chloride . This compound is esterified, reduced, and then dehydrated to form a dihydronaphthalene derivative. The dihydronaphthalene derivative is then converted into an oxyisopropyl derivative. Hydroboration of this derivative followed by hydrogen peroxide oxidation yields a mixture from which this compound is isolated .
Industrial Production Methods
Most research focuses on its isolation from natural sources rather than large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Rishitinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the synthesis of this compound.
Reduction: Reduction steps in the synthesis involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents like alkyl halides.
Major Products
The major products formed from these reactions include various isomeric glycols and the desired this compound compound .
Scientific Research Applications
Rishitinol has several scientific research applications:
Mechanism of Action
Rishitinol exerts its effects by acting as a phytoalexin, which means it is part of the plant’s immune response to pathogen attack. It targets and disrupts the cellular processes of the invading pathogen, thereby protecting the plant . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Rishitin: Another phytoalexin found in potatoes, similar in structure and function to Rishitinol.
Solavetivone: A sesquiterpene with similar antifungal properties.
Capsidiol: A phytoalexin found in peppers with comparable defensive roles.
Uniqueness
This compound is unique due to its specific occurrence in potato tubers and its potent activity against Phytophthora infestans . Its structure, involving a tetralin moiety, distinguishes it from other phytoalexins .
Properties
CAS No. |
31316-42-4 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(2S,3R)-3-(2-hydroxypropan-2-yl)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H22O2/c1-9-5-6-10(2)12-8-14(16)13(7-11(9)12)15(3,4)17/h5-6,13-14,16-17H,7-8H2,1-4H3/t13-,14+/m1/s1 |
InChI Key |
CHZJSQCDRSPCMD-KGLIPLIRSA-N |
Isomeric SMILES |
CC1=C2C[C@H]([C@H](CC2=C(C=C1)C)O)C(C)(C)O |
Canonical SMILES |
CC1=C2CC(C(CC2=C(C=C1)C)O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


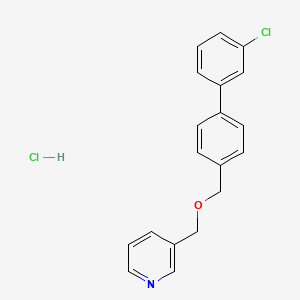
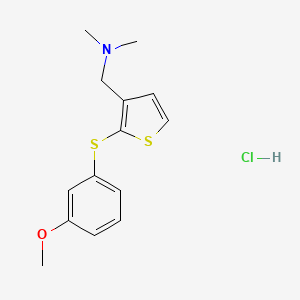
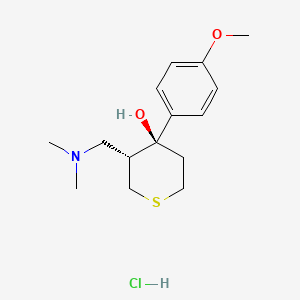
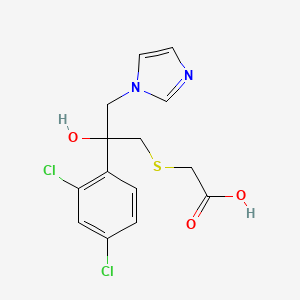


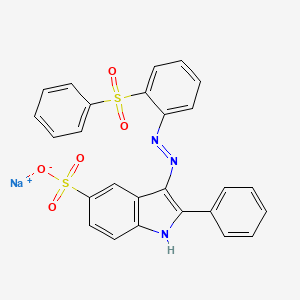
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide](/img/structure/B12766165.png)
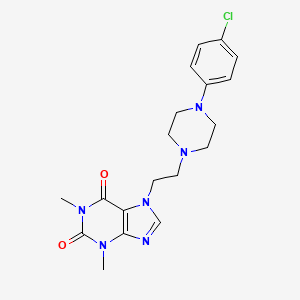
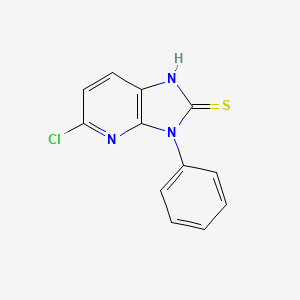

![3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid](/img/structure/B12766187.png)
